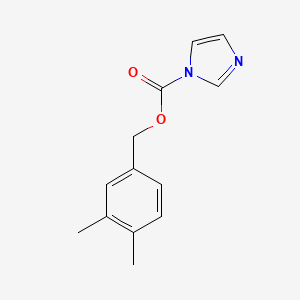

(3,4-Dimethylphenyl)methyl imidazole-1-carboxylate

CAS No.: 811448-13-2

Cat. No.: VC16792326

Molecular Formula: C13H14N2O2

Molecular Weight: 230.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 811448-13-2 |

|---|---|

| Molecular Formula | C13H14N2O2 |

| Molecular Weight | 230.26 g/mol |

| IUPAC Name | (3,4-dimethylphenyl)methyl imidazole-1-carboxylate |

| Standard InChI | InChI=1S/C13H14N2O2/c1-10-3-4-12(7-11(10)2)8-17-13(16)15-6-5-14-9-15/h3-7,9H,8H2,1-2H3 |

| Standard InChI Key | SUKKYPPJFKCAQI-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=C(C=C1)COC(=O)N2C=CN=C2)C |

Introduction

Chemical Identity and Structural Characteristics

The compound’s IUPAC name, (3,4-dimethylphenyl)methyl imidazole-1-carboxylate, reflects its molecular architecture: a 3,4-dimethylbenzyl group esterified to the 1-position of an imidazole ring via a carboxylate linkage. Key identifiers include:

| Property | Value |

|---|---|

| CAS No. | 811448-13-2 |

| Molecular Formula | |

| Molecular Weight | 230.26 g/mol |

| SMILES | CC1=C(C=C(C=C1)COC(=O)N2C=CN=C2)C |

| InChIKey | SUKKYPPJFKCAQI-UHFFFAOYSA-N |

| PubChem CID | 12,129,494 |

The imidazole ring, a five-membered heterocycle with two nitrogen atoms, confers nucleophilic and electrophilic reactivity, while the 3,4-dimethylphenyl group enhances lipophilicity, potentially influencing bioavailability . X-ray crystallography data for analogous compounds (e.g., fluorophenyl-triazol-pyrazolones) suggest that steric effects from substituents like methyl groups may influence packing in the solid state, though such studies are absent for this specific compound .

Synthesis and Manufacturing

While detailed synthetic protocols remain proprietary, general routes to imidazole carboxylates involve esterification or carbamoylation reactions. A plausible synthesis for (3,4-dimethylphenyl)methyl imidazole-1-carboxylate could proceed via:

-

Reaction of imidazole-1-carbonyl chloride with (3,4-dimethylphenyl)methanol in the presence of a base (e.g., triethylamine) to facilitate nucleophilic acyl substitution.

-

Coupling agents such as DCC (dicyclohexylcarbodiimide) might mediate the esterification between imidazole-1-carboxylic acid and (3,4-dimethylphenyl)methanol.

The choice of solvent (e.g., dichloromethane or THF) and temperature would critically influence yield and purity. Similar compounds, like ethyl 4-methyl-1H-imidazole-1-carboxylate (PubChem CID: 237,335), are synthesized via analogous esterification strategies .

Chemical Reactivity and Functionalization

The compound’s reactivity is dominated by two moieties:

-

Imidazole Ring: The 1-position is blocked by the carboxylate group, leaving the 2- and 4-positions susceptible to electrophilic substitution (e.g., nitration, halogenation).

-

Ester Group: Hydrolysis under acidic or basic conditions could yield imidazole-1-carboxylic acid and (3,4-dimethylphenyl)methanol.

Table 1: Potential Reaction Pathways

| Reaction Type | Conditions | Products |

|---|---|---|

| Acidic Hydrolysis | HCl (aq), reflux | Imidazole-1-carboxylic acid + (3,4-dimethylphenyl)methanol |

| Nucleophilic Substitution | Amines, room temperature | Amide derivatives |

| Reduction | LiAlH, THF | Imidazole methanol derivative |

Such transformations enable the compound to serve as a versatile intermediate in medicinal chemistry, particularly for synthesizing analogs with tailored pharmacokinetic properties.

Future Directions

Despite its potential, critical gaps persist:

-

Synthetic Optimization: Published protocols for scalability and green chemistry approaches (e.g., microwave-assisted synthesis) are needed.

-

Biological Profiling: Screening against cancer cell lines, microbial panels, and enzymatic targets would validate hypothesized applications.

-

Computational Modeling: QSAR (Quantitative Structure-Activity Relationship) studies could prioritize derivatives for synthesis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume